

Spectroscopic Profile of (E)-2-Octenal: A Technical Guide

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649

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This technical guide provides a comprehensive overview of the spectroscopic data for (E)-**2-Octenal** (CAS No: 2548-87-0), a medium-chain aldehyde. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for its structural characterization. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for easy reference.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for (E)-**2-Octenal**, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Octenal

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.51	d	7.9	H-1 (CHO)
6.84	dt	15.6, 6.9	H-3
6.09	ddt	15.6, 7.9, 1.5	H-2
2.22	qd	7.3, 1.5	H-4
1.46	sextet	7.4	H-5
1.30	m	H-6, H-7	
0.89	t	7.1	H-8 (CH ₃)
Solvent: CDCl ₃			

Table 2: ¹³C NMR Spectroscopic Data for (E)-2-Octenal

Chemical Shift (δ) ppm	Assignment
194.2	C-1 (CHO)
159.0	C-3
133.5	C-2
32.7	C-4
31.4	C-6
28.0	C-5
22.5	C-7
14.0	C-8 (CH ₃)
Solvent: CDCl ₃ . Source:[1]	

Table 3: IR Spectroscopic Data for (E)-2-Octenal

Wavenumber (cm ⁻¹)	Assignment
2958, 2929, 2872	C-H stretch (alkane)
2720	C-H stretch (aldehyde)
1695	C=O stretch (conjugated)
1640	C=C stretch (alkene)
1465	C-H bend (alkane)
970	C-H bend (trans-alkene)
Technique: Attenuated Total Reflectance (ATR)	

Table 4: Mass Spectrometry Data for (E)-2-Octenal

m/z	Relative Intensity (%)	Assignment
126	5	[M] ⁺ (Molecular Ion)
97	35	[M - CHO] ⁺
83	40	[M - C ₃ H ₇] ⁺
69	60	
55	85	
41	100	[C ₃ H ₅] ⁺ (Base Peak)
29	50	[CHO] ⁺
Technique: Electron Ionization (EI), 70 eV. Source:[2]		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard protocols for the analysis of volatile, small organic molecules like **2-octenal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of (E)-**2-Octenal** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#)
- ^1H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
 - Pulse Program: Standard single-pulse sequence (zg30).
 - Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1.0 seconds.
 - Acquisition Time: ~3-4 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl_3 (7.26 ppm).
- ^{13}C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).[\[5\]](#)
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .[\[6\]](#)
 - Relaxation Delay: 2.0 seconds.
 - Spectral Width: 0-220 ppm.[\[5\]](#)
 - Referencing: The chemical shifts are referenced to the solvent peak of CDCl_3 (77.16 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

- **Instrument Setup:** An FTIR spectrometer equipped with a diamond ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic crystal absorbance.^[7]
- **Sample Application:** A single drop of neat (E)-**2-Octenal** is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.^{[7][8]}
- **Data Acquisition:** The spectrum is acquired over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.^[9]
- **Cleaning:** After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent sample carryover.^[9]

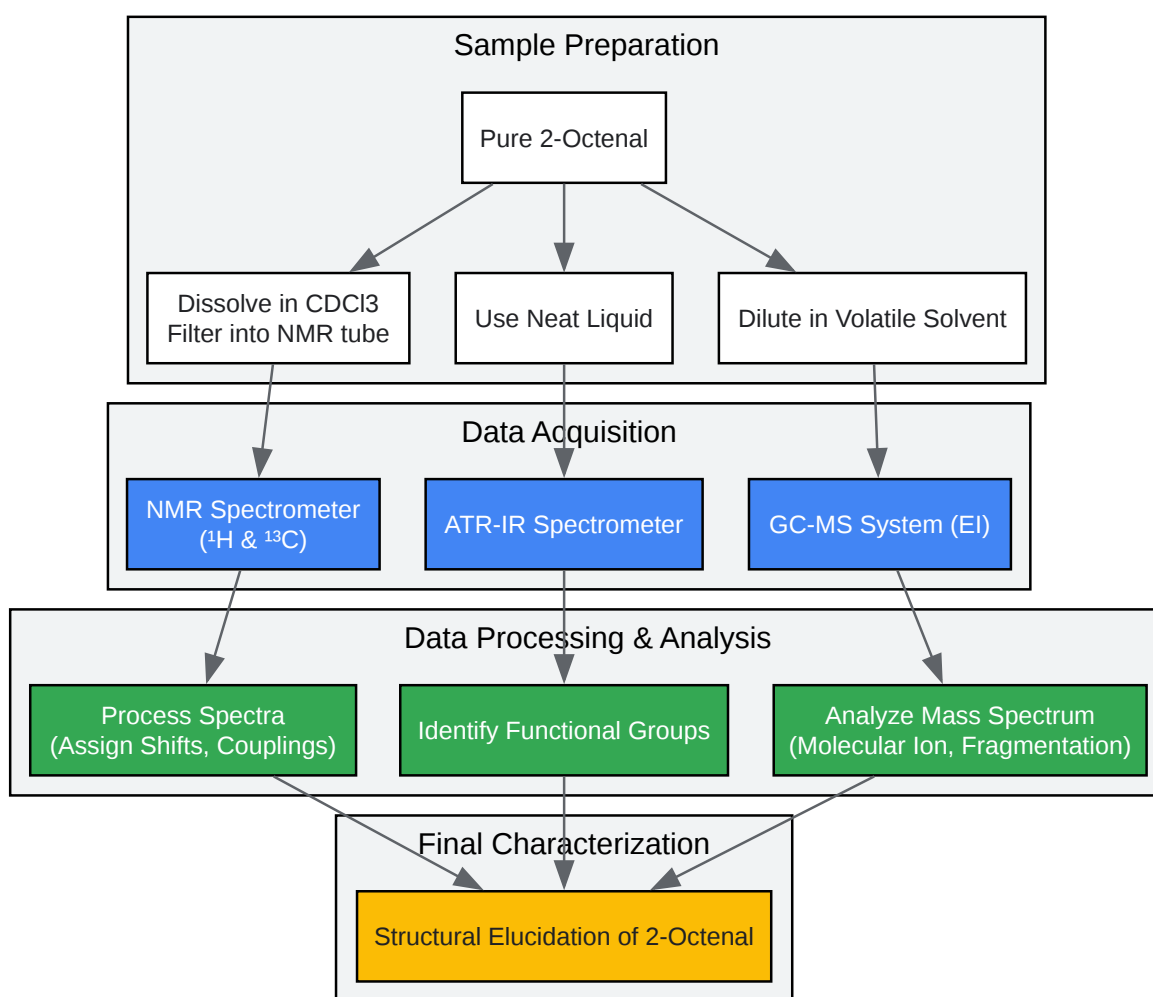
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of (E)-**2-Octenal** is prepared in a volatile solvent such as dichloromethane or hexane.
- **Instrumentation:** The analysis is performed on a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.^[10]
- **Gas Chromatography Parameters:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
 - **Carrier Gas:** Helium, at a constant flow rate of 1 mL/min.
- **Mass Spectrometry Parameters:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.^[10]
 - **Source Temperature:** 230 °C.

- Mass Range: m/z 25-300.
- Scan Mode: Full scan.

Workflow Visualization

The logical flow from sample preparation to data analysis for the spectroscopic characterization of **2-Octenal** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic analysis of **2-Octenal**.

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